molecular formula C14H18N2O7 B13391499 Boc-Tyr(3-NO2)-OH CAS No. 92008-53-2

Boc-Tyr(3-NO2)-OH

Cat. No.: B13391499
CAS No.: 92008-53-2
M. Wt: 326.30 g/mol
InChI Key: WKOHDYUJJUVBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-Nitro-L-Tyrosine (synonyms: Boc-Tyr(3-NO2)-OH) (CAS: 5575-03-1) is a derivative of the native amino acid L-tyrosine, specifically engineered for use in solid-phase peptide synthesis (SPPS) as a protective group for the amino terminus . This compound is characterized by its yellow powder appearance, a high purity of ≥98.0% (by HPLC), and a melting point range of 140.0-150.0 °C . The incorporation of a nitro group at the 3-position of the tyrosine aromatic ring makes this compound a valuable tool in various fields of research and industry. Its primary application is in peptide synthesis and drug discovery, where it has been studied for the development of new therapeutic agents, including anti-inflammatory and anticancer drugs . The nitro group on the tyrosine ring can serve as a spectroscopic probe, a precursor for further chemical transformations, or a modulator of biological activity. Furthermore, the nitration of tyrosine is a significant modification studied in oxidative stress and is considered a biomarker for various pathological conditions, making this compound useful for biomedical research investigating these processes . The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), revealing the free amine for peptide chain elongation . This product is offered with comprehensive analytical documentation, including COA and MSDS, and is strictly For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOHDYUJJUVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237863
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92008-53-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92008-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Chemical Derivatization of Boc Tyr 3 No2 Oh

Synthetic Methodologies for Boc-Tyr(3-NO2)-OH Precursors

The synthesis of this compound necessitates careful consideration of the starting materials and the strategic introduction of the nitro group and protecting groups.

Strategies for Regioselective Nitration of Tyrosine Derivatives

The introduction of a nitro group specifically at the 3-position of the tyrosine ring is a critical step. This regioselectivity is often challenging due to the activating nature of the hydroxyl group, which can direct nitration to both the 3 and 5 positions. Various methods have been developed to achieve this selectivity.

One common approach involves the use of nitrating agents under controlled conditions. Reagents such as tetranitromethane have been employed for the nitration of tyrosine. pnas.org The reaction conditions, including pH and solvent, play a significant role in directing the nitration. For instance, performing the reaction at a slightly alkaline pH can enhance the selectivity for the 3-position. pnas.org

Another strategy involves the nitration of a protected tyrosine derivative, where the protecting groups can influence the regioselectivity of the nitration reaction. Furthermore, enzymatic and biocatalytic methods are emerging as highly selective alternatives. researchgate.net These methods often utilize peroxidases in the presence of nitrite (B80452) and hydrogen peroxide to achieve specific nitration of phenolic compounds. researchgate.net Light-induced nitration using reagents like dinitroimidazole has also been reported as a highly efficient and chemoselective method for the conversion of tyrosine residues to 3-nitrotyrosine (B3424624). researchgate.net

The choice of nitrating agent and reaction conditions is paramount for achieving high yields and regioselectivity, thereby minimizing the formation of unwanted dinitro- and other isomeric byproducts.

Orthogonal Protecting Group Schemes for N-alpha and Carboxyl Functions

In peptide synthesis, the use of orthogonal protecting groups is fundamental to prevent undesirable side reactions. biosynth.com For the synthesis of this compound precursors, the N-alpha amino group and the C-terminal carboxyl group of tyrosine must be protected.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the N-alpha amino function. peptide.compeptide.com It is stable under the conditions required for many coupling reactions but can be readily removed with acids like trifluoroacetic acid (TFA). peptide.compeptide.com

The protection of the carboxyl group is often achieved by esterification, for example, by forming a benzyl (B1604629) (Bzl) or methyl (Me) ester. The Boc/Bzl protection scheme, while not strictly orthogonal as both are acid-labile, is practically useful because the Boc group can be removed under milder acidic conditions than the benzyl group. peptide.comug.edu.pl For a truly orthogonal approach, a base-labile protecting group like 9-fluorenylmethyl (Fm) could be used for the carboxyl group, allowing its removal without affecting the Boc group. umich.edu

The selection of an appropriate protecting group strategy is crucial for the successful synthesis and subsequent manipulation of the tyrosine precursor, ensuring that the desired functional groups remain intact until they are selectively deprotected.

Optimization of Reaction Conditions for High Purity this compound Synthesis

The synthesis of high-purity this compound involves the careful optimization of the reaction that introduces the Boc group onto 3-nitro-L-tyrosine (H-Tyr(3-NO2)-OH). This is typically achieved by reacting H-Tyr(3-NO2)-OH with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions.

Key parameters for optimization include:

Base: The choice and amount of base are critical. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine. The pH of the reaction mixture needs to be carefully controlled to ensure the deprotonation of the amino group without promoting side reactions.

Solvent System: A mixture of an organic solvent (like dioxane or tetrahydrofuran) and water is often used to dissolve both the starting material and the Boc-anhydride.

Temperature and Reaction Time: The reaction is typically carried out at room temperature or slightly below to minimize potential side reactions. The reaction time is monitored to ensure complete conversion without degradation of the product.

Purification: After the reaction, the product is typically isolated by acidification of the reaction mixture, followed by extraction into an organic solvent. Purification is often achieved by crystallization or chromatography to obtain high-purity this compound.

Careful control of these parameters is essential to maximize the yield and purity of the final product, minimizing the presence of unreacted starting material or byproducts.

Synthesis of Specialized Derivatives from this compound for Research Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules with specific research applications.

Construction of Internally Quenched Fluorogenic Substrates for Enzymatic Studies

The 3-nitrotyrosine residue is an effective quencher for fluorescent donor groups. This property is exploited in the design of internally quenched fluorogenic substrates for proteases. cymitquimica.compnas.orgresearchgate.net In these substrates, a fluorophore, such as 2-aminobenzoic acid (Abz) or 7-methoxycoumarin-4-acetic acid (Mca), is attached to one end of a peptide sequence, and the 3-nitrotyrosine residue is incorporated at another position. nih.gov

In the intact peptide, the fluorescence of the donor is quenched by the nitrotyrosine acceptor through Förster Resonance Energy Transfer (FRET). researchgate.net Upon enzymatic cleavage of the peptide bond between the donor and acceptor, the quenching is relieved, resulting in a measurable increase in fluorescence. This allows for the sensitive and continuous monitoring of enzyme activity. This compound is a key component in the solid-phase peptide synthesis of such substrates. pnas.org

Donor FluorophoreAcceptor (Quencher)
2-Aminobenzoyl (Abz)3-Nitrotyrosine (Tyr(NO2))
Tryptophan (Trp)3-Nitrotyrosine (Tyr(NO2))
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans)4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl)
Fluorescein (Fam)Dabcyl

Table 1: Common FRET Pairs Used in Fluorogenic Peptide Substrates

Incorporation into Diketopiperazine Systems and Other Cyclic Peptide Analogs

This compound can be incorporated into cyclic peptide structures, including diketopiperazines. Diketopiperazines are the simplest form of cyclic peptides, formed from two amino acids. The synthesis often involves the coupling of two amino acid derivatives, followed by deprotection and spontaneous cyclization.

The presence of the 3-nitrotyrosine residue within a cyclic peptide can confer specific conformational properties and biological activities. For example, iodinated and nitrated diketopiperazine analogs of cyclo(L-Tyr-L-Tyr) have been synthesized and evaluated for their cytotoxic activity in cancer cell lines. researchgate.net Furthermore, the nitro group can serve as a handle for further chemical modifications within the cyclic scaffold, allowing for the creation of diverse peptide analogs with potential therapeutic applications. The synthesis of such cyclic peptides often utilizes solid-phase or solution-phase peptide synthesis methodologies where this compound is a key building block. thieme-connect.de

Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundN-tert-butoxycarbonyl-3-nitro-L-tyrosine
H-Tyr(3-NO2)-OH3-Nitro-L-tyrosine
Boctert-Butoxycarbonyl
TyrTyrosine
BzlBenzyl
MeMethyl
Fm9-Fluorenylmethyl
TFATrifluoroacetic acid
Abz2-Aminobenzoyl
Mca7-Methoxycoumarin-4-acetic acid
FRETFörster Resonance Energy Transfer
DKPDiketopiperazine
HIVHuman Immunodeficiency Virus
TATTrans-Activator of Transcription
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
TrpTryptophan
PhePhenylalanine
ArgArginine
Edans5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid
Dabcyl4-((4-(Dimethylamino)phenyl)azo)benzoic acid
FamFluorescein
GFPGreen Fluorescent Protein
ASYNAlpha-synuclein
3-AT3-Amino-L-tyrosine

Preparation of Modified C-Terminal Peptide Aldehydes and Related Structures

The synthesis of C-terminal peptide aldehydes is a significant area of research, as these compounds are potent inhibitors of various proteases and serve as key intermediates in the creation of pseudo-peptides. The conversion of this compound into a C-terminal aldehyde, or its incorporation into a larger peptide aldehyde, can be achieved through several established synthetic strategies. These methods typically involve the initial formation of a precursor, such as a Weinreb amide or a primary alcohol, which is then respectively reduced or oxidized to yield the target aldehyde. The presence of the nitro group on the tyrosine side chain is generally stable under these conditions. peptide.compeptide.com

Two primary solution-phase routes for preparing the aldehyde derivative, Boc-Tyr(3-NO2)-H, include the reduction of a Weinreb amide and the oxidation of the corresponding C-terminal alcohol. These methods can also be adapted for solid-phase peptide synthesis (SPPS), which allows for the efficient, stepwise construction of longer peptide chains terminating in a 3-nitro-tyrosine aldehyde residue. 5z.comnih.govnih.gov

Synthesis via Weinreb Amide Reduction

A reliable method for producing peptide aldehydes involves the reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides. thieme-connect.de This approach is valued for its ability to prevent over-reduction to the alcohol. The synthesis begins with the coupling of this compound with N,O-dimethylhydroxylamine hydrochloride. This is often achieved using a peptide coupling reagent, such as Propanephosphonic Acid Anhydride (T3P®), which minimizes racemization. thieme-connect.comcsic.es The resulting Weinreb amide is a stable intermediate that can be readily reduced to the aldehyde, Boc-Tyr(3-NO2)-H, using a mild hydride reagent like Lithium Aluminum Hydride (LiAlH₄) at low temperatures. thieme-connect.de

Table 1: Synthesis of Boc-Tyr(3-NO2)-H via Weinreb Amide Intermediate This table outlines the two-step process for converting the protected amino acid into the corresponding aldehyde through a Weinreb amide intermediate.

StepReactantReagents & ConditionsProductTypical Yield
1This compoundN,O-Dimethylhydroxylamine·HCl, T3P®, N-Ethylmorpholine, CH₂Cl₂Boc-Tyr(3-NO2)-N(OMe)MeGood to Excellent thieme-connect.com
2Boc-Tyr(3-NO2)-N(OMe)MeLiAlH₄ or DIBAL-H, THF, -78°C to 0°CBoc-Tyr(3-NO2)-HHigh thieme-connect.de

Synthesis via C-Terminal Alcohol Oxidation

An alternative and widely used strategy is the oxidation of a C-terminal primary alcohol. nih.gov This precursor, Boc-Tyr(3-NO2)-ol, is first synthesized by the reduction of the carboxylic acid of this compound. This reduction can be performed using reagents like sodium borohydride (B1222165) in the presence of an activator for the carboxylic acid. thieme-connect.com

Once the amino alcohol is obtained, it is oxidized to the aldehyde. Several oxidation methods are available that are mild enough to avoid racemization and over-oxidation to a carboxylic acid. The Parikh-Doering oxidation, which utilizes the sulfur trioxide-pyridine complex (SO₃·Py) in dimethyl sulfoxide (B87167) (DMSO), is a common choice. nih.gov Another highly effective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its efficiency and compatibility with sensitive functional groups. nih.gov

Table 2: Synthesis of Boc-Tyr(3-NO2)-H via Alcohol Oxidation This table describes the two-step conversion of the protected amino acid to its aldehyde form via reduction to an alcohol followed by oxidation.

StepReactantReagents & ConditionsProductTypical Yield
1This compoundT3P®, NaBH₄, Et₃N, THFBoc-Tyr(3-NO2)-olGood to High thieme-connect.com
2Boc-Tyr(3-NO2)-olDess-Martin Periodinane (DMP), CH₂Cl₂; or SO₃·Pyridine, TEA, DMSOBoc-Tyr(3-NO2)-HHigh nih.govorganic-chemistry.org

Adaptation to Solid-Phase Synthesis

For the creation of longer peptide aldehydes ending with a nitrated tyrosine, solid-phase peptide synthesis (SPPS) is the preferred method. 5z.comnih.gov In this approach, an initial amino alcohol is anchored to a solid support resin via a suitable linker. nih.govnih.gov For instance, Dde-Tyrosinol can be attached to a modified Wang linker, allowing for peptide chain elongation using standard Fmoc chemistry. nih.gov After the full peptide sequence is assembled, the terminal alcohol group, which is part of the nitrated tyrosine residue, can be oxidized on-resin using a reagent like the SO₃·Py complex. nih.gov The final peptide aldehyde is then cleaved from the resin using an acidolytic cocktail. This solid-phase strategy has been successfully used to synthesize analogues of protease inhibitors. nih.gov

Boc Tyr 3 No2 Oh As a Core Building Block in Advanced Peptide Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS) with Boc Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS) remains a robust method for creating long or complex peptides. peptide.comnih.gov In this scheme, the temporary N-α-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acid, typically hydrogen fluoride (B91410) (HF). peptide.comrsc.org Boc-Tyr(3-NO₂)-OH is well-suited for this strategy, as the nitro group itself functions as a side-chain modification without requiring additional protection.

Coupling Efficiency and Racemization Control During Peptide Elongation

Racemization, the loss of chiral integrity at the α-carbon, is a potential side reaction during the activation step of any amino acid. The use of urethane-based protecting groups like Boc is known to suppress racemization by inhibiting the formation of chiral-labile oxazolone (B7731731) intermediates. nih.govchemrxiv.org The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., OxymaPure) to the coupling reaction further minimizes the risk of epimerization. ucl.ac.ukcsic.es While factors like the specific amino acid sequence and coupling conditions play a role, the Boc protection on Tyr(3-NO₂)-OH provides a strong defense against significant racemization during peptide chain elongation. unive.it

Stability of the 3-Nitro Group and Protecting Groups Under SPPS Conditions

The chemical stability of all functional groups throughout the synthesis is paramount. The Boc/Bzl strategy involves repeated cycles of acidic deprotection, which requires careful selection of orthogonal protecting groups. peptide.comrsc.org The key functional groups in Boc-Tyr(3-NO₂)-OH exhibit differential stability that is well-suited for this methodology.

The N-α-Boc group is designed to be labile to the moderate acid conditions used for its removal in each cycle, typically 50% TFA in dichloromethane (B109758) (DCM). peptide.com Conversely, the 3-nitro functional group on the tyrosine ring is stable under these conditions. It is also stable to the strong acid, such as HF, used for the final cleavage of the peptide from the resin and the removal of most side-chain protecting groups. sigmaaldrich.compeptide.com This stability is analogous to that of the nitro group used to protect the guanidino function of arginine [Boc-Arg(NO₂)-OH] in Boc-SPPS, which is also removed during the final HF cleavage step. peptide.com

The phenolic hydroxyl of the Tyr(3-NO₂) residue is often left unprotected during synthesis. The electron-withdrawing nature of the nitro group increases the acidity of this phenol (B47542) (pKa ≈ 6.8-7.0) compared to unmodified tyrosine. nih.gov While this can lead to the formation of the phenolate (B1203915) anion under basic coupling conditions, potentially causing side reactions, the standard Boc-SPPS protocol involves a neutralization step followed by coupling in a non-basic environment, minimizing this risk. peptide.comnih.gov

Table 1: Stability of Functional Groups in Boc-Tyr(3-NO₂)-OH during Boc-SPPS

Functional GroupProtecting GroupStability to N-α-Boc Deprotection (TFA)Stability to Final Cleavage (HF)Notes
α-AminoBocLabileLabileDesigned for removal in each cycle. peptide.com
Tyrosine Side Chain3-NitroStableStableThe nitro modification is generally stable to standard Boc-SPPS acid conditions. sigmaaldrich.compeptide.com
Phenolic HydroxylNoneStableStableThe increased acidity due to the nitro group makes it less susceptible to certain side reactions like alkylation compared to unmodified tyrosine. nih.gov

Strategies for Mitigating Side Reactions in Boc-SPPS Involving Tyrosine Derivatives

Several side reactions can occur during Boc-SPPS, particularly involving aromatic or sensitive amino acids. For tyrosine and its derivatives, a primary concern is electrophilic substitution on the aromatic ring by carbocations. thieme-connect.de These electrophiles, notably the tert-butyl cation, are generated during the TFA-mediated deprotection of the Boc group. peptide.compeptide.com

The electron-withdrawing nitro group deactivates the aromatic ring of Tyr(3-NO₂), making it less susceptible to alkylation than an unprotected tyrosine residue. However, the use of scavengers during both the repetitive Boc deprotection steps and the final HF cleavage is a standard and effective strategy to prevent such side reactions. peptide.comsigmaaldrich.com

Another potential issue when using nitrotyrosine is the risk of side-product formation if the phenolic hydroxyl is left unprotected, especially in Fmoc-based strategies where basic conditions are used. nih.gov In Boc-SPPS, while less of a concern, some studies have explored in-situ protection of the phenol as an acetate (B1210297) or silyl (B83357) ether to ensure cleaner synthesis, although this adds complexity. nih.gov For most applications using Boc-Tyr(3-NO₂)-OH, such additional protection is not necessary, and side reactions are effectively controlled by the use of appropriate scavengers.

Table 2: Common Side Reactions and Mitigation Strategies for Tyrosine Derivatives in Boc-SPPS

Side ReactionDescriptionAffected Residue(s)Mitigation Strategy
AlkylationElectrophilic attack on the aromatic ring by carbocations (e.g., t-butyl) generated during acidolysis.Tyrosine, TryptophanUse of scavengers like anisole, cresol, or thioanisole (B89551) in TFA and HF cleavage cocktails. peptide.comsigmaaldrich.com
O-AcylationAcylation of the unprotected phenolic hydroxyl group during coupling.TyrosineGenerally not a major issue in Boc-SPPS. The electron-withdrawing nitro group reduces the nucleophilicity of the phenol in Tyr(3-NO₂). nih.govpeptide.com

Utilization in Solution-Phase Peptide Synthesis for Fragment Condensation

Solution-phase synthesis, particularly through the condensation of protected peptide fragments, is a powerful technique for the large-scale production of peptides. ucl.ac.uk In this approach, smaller peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. This strategy requires that the side-chain protecting groups of one fragment are stable to the conditions used to activate the C-terminus of the other fragment and form the new peptide bond.

Boc-Tyr(3-NO₂)-OH is a valuable component for preparing such fragments. A peptide fragment can be synthesized containing a C-terminal Tyr(3-NO₂) residue. The stability of the nitro group to various coupling reagents and conditions used in solution-phase condensations (e.g., DCC/HOBt, azide (B81097) method) makes it suitable for this purpose. pnas.orggoogle.comgoogle.com Furthermore, the nitro group on arginine [Arg(NO₂)] is known to be stable to trifluoromethanesulfonic acid (TFMSA) and HBr/AcOH, conditions sometimes used in fragment-based strategies, suggesting similar stability for the nitro group on tyrosine. peptide.com This allows for the creation of fully protected peptide fragments containing nitrotyrosine, which can be selectively deprotected at the N- or C-terminus for subsequent ligation in solution. ucl.ac.ukpnas.org

Synthesis of Peptides and Peptidomimetics Containing Multiple 3-Nitrotyrosine (B3424624) Residues

The synthesis of peptides containing more than one Tyr(3-NO₂) residue is essential for studying the cumulative effects of this modification on peptide structure and function. While the incorporation of a single modified amino acid is relatively straightforward, the introduction of multiple units can present challenges. acs.org Reports on the synthesis of peptides with multiple nitrotyrosines highlight that low incorporation efficiency can sometimes be an issue, potentially due to steric hindrance or electronic effects from the previously incorporated nitrotyrosine residues. acs.org

Despite these challenges, peptides containing multiple 3-nitrotyrosine residues have been successfully synthesized using standard SPPS protocols. nih.govresearchgate.net Key to success is the use of efficient coupling reagents and potentially longer coupling times or double-coupling protocols to ensure the reaction goes to completion at each step where a Boc-Tyr(3-NO₂)-OH is introduced. The development of improved tRNA synthetases for the genetic incorporation of multiple nitrotyrosines underscores the biological interest in such molecules and the ongoing need for robust chemical methods to produce them as standards and probes. acs.org The chemical synthesis of peptides containing one or more Tyr(3-NO₂) residues remains a fundamental tool for validating biological findings and exploring the rich biochemistry of nitrosative stress. nih.govresearchgate.net

Mechanistic Investigations of Tyrosine Nitration Using Boc Tyr 3 No2 Oh and Its Peptide Conjugates

Elucidation of Radical-Mediated Tyrosine Nitration Pathways

Current scientific evidence strongly supports that the nitration of tyrosine in biological systems is predominantly a free radical-mediated process. nih.gov This involves a two-step mechanism: the initial one-electron oxidation of the tyrosine residue to form a tyrosyl radical (Tyr•), followed by the reaction of this radical with a nitrating species. nih.govnih.gov

The formation of a tyrosyl radical is the inaugural and rate-limiting step in the radical-mediated nitration of tyrosine. This process is initiated by the action of various one-electron oxidants. nih.gov These oxidants can abstract a hydrogen atom from the phenolic hydroxyl group of tyrosine, generating the tyrosyl radical. rutgers.edu

Several biologically relevant oxidants are capable of generating tyrosyl radicals, including:

Peroxynitrite-derived radicals: Peroxynitrite (ONOO⁻) itself does not directly react with tyrosine. nih.gov However, its decomposition, particularly after reacting with carbon dioxide (CO₂), yields highly reactive radical species such as the carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂), which can oxidize tyrosine. nih.govnih.govnih.gov

Oxo-metal complexes: High-valent iron species in heme proteins, such as ferryl radicals formed in the catalytic cycles of peroxidases, can efficiently oxidize tyrosine to its radical form. nih.gov

Other radical species: Other radicals, such as the hydroxyl radical (•OH) and lipid peroxyl radicals (LOO•), can also contribute to the formation of tyrosyl radicals. nih.govnih.gov

Once formed, the tyrosyl radical is a relatively stable intermediate due to the delocalization of the unpaired electron over the phenol (B47542) ring. nih.gov Its subsequent reactivity is a critical determinant of the final products. The tyrosyl radical can undergo several competing reactions, including dimerization to form dityrosine, reaction with other radicals, or reduction back to tyrosine. nih.gov The fate of the tyrosyl radical is heavily influenced by the local microenvironment and the concentration of other reactive species. nih.gov

The reaction between the tyrosyl radical and nitrogen dioxide (•NO₂) is a key step in the formation of 3-nitrotyrosine (B3424624). nih.govnih.gov This radical-radical combination reaction is extremely fast, with rate constants approaching the diffusion-controlled limit. nih.gov The high reactivity of •NO₂ with the tyrosyl radical makes this pathway a major contributor to tyrosine nitration. nih.gov

The table below presents a compilation of second-order rate constants for key reactions involved in the formation and fate of tyrosyl radicals, providing a quantitative basis for understanding the kinetics of tyrosine nitration.

ReactantsProduct(s)Second-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Tyrosyl radical + •NO₂3-Nitrotyrosine3 x 10⁹ nih.gov
Tyrosyl radical + Tyrosyl radicalDityrosine4 x 10⁸ nih.gov
Tyrosine + Carbonate radical (CO₃•⁻)Tyrosyl radical4.3 x 10⁸ nih.gov
Tyrosine + Hydroxyl radical (•OH)Tyrosyl radical1.2 x 10¹⁰ nih.gov
Tyrosyl radical + AscorbateTyrosine5 x 10⁸ nih.gov

The hydrophobic tyrosine analog, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has been employed to investigate nitration mechanisms within nonpolar environments such as lipid membranes. researchgate.netresearchgate.net Studies using BTBE incorporated into liposomes have revealed that the kinetics and products of tyrosine nitration can be significantly different in hydrophobic versus aqueous environments. researchgate.netresearchgate.net For instance, the presence of CO₂, which accelerates nitration in aqueous solutions by forming carbonate radicals, was found to decrease BTBE nitration in membranes, suggesting that the carbonate radical does not efficiently permeate the lipid bilayer. researchgate.net

While peroxynitrite has long been recognized as a key mediator of tyrosine nitration, it is now clear that significant nitration can also occur through peroxynitrite-independent pathways. nih.gov Distinguishing between these pathways is crucial for understanding the specific mechanisms of nitroxidative stress in different biological contexts.

Peroxynitrite-Dependent Nitration: This pathway is primarily driven by the decomposition of peroxynitrite, especially in the presence of CO₂. The reaction between peroxynitrite and CO₂ forms the unstable intermediate nitrosoperoxycarbonate (ONOOCO₂⁻), which rapidly decomposes into carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals. nih.gov These radicals then participate in the two-step nitration process described earlier. The rate of nitration in this pathway is often correlated with the rate of peroxynitrite decomposition. nih.gov

Peroxynitrite-Independent Nitration: A major peroxynitrite-independent pathway involves the action of heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO). nih.govaporc.org These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize nitrite (B80452) (NO₂⁻) to generate nitrogen dioxide (•NO₂). nih.gov The peroxidase also catalyzes the one-electron oxidation of tyrosine to a tyrosyl radical. The subsequent combination of the tyrosyl radical and •NO₂ leads to the formation of 3-nitrotyrosine. This pathway is particularly relevant in inflammatory conditions where peroxidases are released by immune cells. nih.gov Metal-catalyzed reactions, where transition metals like iron and copper facilitate the formation of nitrating species, also contribute to peroxynitrite-independent nitration. acs.orgnih.gov

Computational Chemistry Approaches to Tyrosine Nitration Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the intricate details of tyrosine nitration at a molecular level. aporc.org Techniques such as Density Functional Theory (DFT) and ab initio calculations, as well as molecular dynamics (MD) simulations, provide valuable insights into the energetics, mechanisms, and environmental influences on these reactions. nih.govnih.gov

DFT and ab initio methods are employed to calculate the electronic structure and energies of the molecules and radicals involved in tyrosine nitration. nih.govnih.gov These calculations can elucidate the reaction pathways and determine the activation energies for key steps, such as the formation of the tyrosyl radical and its reaction with •NO₂. nih.gov

For instance, computational studies have confirmed that the reaction of the tyrosyl radical with •NO is a diffusion-controlled process with a very low activation barrier. nih.gov DFT calculations have also been used to investigate the spin density distribution in the tyrosyl radical, which is crucial for understanding its reactivity. nih.gov These studies have shown that the unpaired electron is delocalized over the phenoxyl oxygen and the aromatic ring, which contributes to the radical's stability. nih.gov Furthermore, theoretical investigations have explored the energetics of different nitration mechanisms, helping to distinguish between radical and ionic pathways. nih.gov

Molecular dynamics (MD) simulations are used to study the behavior of tyrosyl radicals and their reactions in complex biological environments, such as within a protein or a lipid membrane. nih.govresearchgate.net These simulations can provide insights into how the surrounding atoms and molecules influence the stability and reactivity of the tyrosyl radical. nih.gov

MD simulations have been used to investigate the conformational changes in proteins upon tyrosine nitration and how these changes might affect protein function. researchgate.net By simulating the tyrosyl radical in different solvent environments (e.g., water versus a nonpolar solvent), researchers can understand how the local environment affects reaction rates and product distributions. nih.gov For example, simulations can help to explain the experimental observations made with hydrophobic probes like BTBE, where the membrane environment alters the accessibility and reactivity of the tyrosine residue. researchgate.net Computational studies have also been employed to predict which specific tyrosine residues in a protein are more susceptible to nitration based on factors such as solvent accessibility and the local electrostatic environment. aporc.org

Competitive Pathways in Tyrosine Oxidation and Nitration

The formation of 3-nitrotyrosine is not an isolated event but rather one of several possible outcomes when a tyrosine residue undergoes oxidation. The initial step in many of these pathways is the one-electron oxidation of tyrosine to form a tyrosyl radical (Tyr•). nih.govnih.gov This highly reactive intermediate stands at a crucial crossroads, where its subsequent reactions are dictated by the local biochemical environment, including the presence and concentration of other reactive species. nih.gov The fate of the tyrosyl radical determines the final modified product, leading to a competitive landscape of post-translational modifications.

Balancing 3-Nitrotyrosine Formation Against 3,3'-Dityrosine Cross-linking

The generation of a tyrosyl radical (Tyr•) is a critical precursor for both 3-nitrotyrosine formation and 3,3'-dityrosine cross-linking. nih.gov The balance between these two pathways is a dynamic competition largely dependent on the localized concentrations of the tyrosyl radical itself and nitrogen dioxide (•NO₂). nih.govnih.gov

The two competing reactions are:

Nitration: Tyr• + •NO₂ → 3-Nitrotyrosine nih.gov

Dimerization: Tyr• + Tyr• → 3,3'-Dityrosine nih.govresearchgate.net

The formation of 3,3'-dityrosine results from the covalent coupling of two tyrosyl radicals. taylorandfrancis.comnih.gov This process can lead to the cross-linking of proteins, which may contribute to the formation of protein aggregates observed in various pathological conditions. nih.govtaylorandfrancis.com

Conversely, the reaction of a tyrosyl radical with nitrogen dioxide leads to the formation of 3-nitrotyrosine. nih.govnih.gov This reaction is typically diffusion-controlled, meaning it occurs very rapidly upon encounter of the two radicals. nih.govnih.gov Kinetic studies have shown that the nitration pathway is generally favored over dimerization. nih.gov However, both modifications are frequently detected concurrently in tissues experiencing nitroxidative stress. nih.gov

Several factors can influence whether nitration or dimerization predominates. The relative flux of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which leads to the formation of nitrating species like peroxynitrite and subsequently •NO₂, is a key determinant. wikipedia.org Furthermore, the structural context of the tyrosine residue plays a significant role. Within a protein, spatial and diffusional limitations can hinder the interaction of two protein-bound tyrosyl radicals, thereby favoring the reaction with the smaller, more mobile •NO₂ molecule over dimerization. nih.gov

PathwayReactantsProductSignificance
Nitration Tyrosyl radical (Tyr•) + Nitrogen dioxide (•NO₂)3-NitrotyrosineMarker of nitroxidative stress wikipedia.org
Dimerization Tyrosyl radical (Tyr•) + Tyrosyl radical (Tyr•)3,3'-DityrosineProtein cross-linking, aggregation taylorandfrancis.com

Interplay with Other Oxidative Modifications such as Hydroxylation

Beyond nitration and dimerization, the tyrosyl radical is a precursor to other oxidative modifications, most notably hydroxylation, which forms 3,4-dihydroxyphenylalanine (DOPA), also known as 3-hydroxytyrosine. researchgate.netpnas.org This pathway represents another competitive route for tyrosine oxidation. nih.gov The formation of 3-hydroxytyrosine can be mediated by potent oxidizing agents such as the hydroxyl radical (•OH) or oxo-metal complexes. nih.govpnas.org

Under conditions of intense oxidative stress, where a cocktail of reactive oxygen and nitrogen species exists, tyrosine residues can undergo various modifications simultaneously. pnas.org Studies using hydrophobic tyrosine analogs like N-t-BOC-L-tyrosine tert-butyl ester (BTBE) in liposome (B1194612) models have demonstrated that nitrated, dimerized, and hydroxylated products can all be formed from a common free radical mechanism. nih.gov The relative yields of these products depend on the specific oxidants present and the physicochemical properties of the environment. nih.gov For instance, the presence of peroxynitrite can lead to a mixture of all three products. nih.govacs.org

The competition between these pathways is complex. For example, peroxynitrite itself can decompose to form radicals like •OH and •NO₂, which then drive hydroxylation and nitration, respectively. mdpi.commdpi.com

The following table summarizes the rate constants for some of the key reactions involved in the competitive oxidation of tyrosine.

ReactionReactantsProduct(s)Rate Constant (M⁻¹s⁻¹)
Tyrosine OxidationTyrosine + •OHTyrosyl radical + H₂O1.2 x 10¹⁰
Tyrosine NitrationTyrosyl radical + •NO₂3-Nitrotyrosine3 x 10⁹
DimerizationTyrosyl radical + Tyrosyl radical3,3'-Dityrosine4 x 10⁸

Table data sourced from reference mdpi.com. Note that rate constants can vary depending on experimental conditions such as pH.

The existence of these multiple, competing pathways underscores the complexity of oxidative damage in biological systems. The specific pattern of tyrosine modifications, including the relative amounts of 3-nitrotyrosine, 3,3'-dityrosine, and 3-hydroxytyrosine, can provide a more detailed fingerprint of the specific type of oxidative or nitroxidative stress a tissue or cell has experienced. pnas.org

Advanced Analytical and Spectroscopic Methodologies for Characterizing 3 Nitrotyrosine Peptides and Derivatives

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in the analysis of 3-nitrotyrosine (B3424624) and its derivatives, offering high sensitivity and specificity. ipp.pt These techniques are essential for separating the target compound from complex biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (UV/VIS, Electrochemical Detection, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of 3-nitrotyrosine. ipp.pt When coupled with various detectors, its capabilities are significantly enhanced.

UV/VIS Detection: This method relies on the principle that 3-nitrotyrosine absorbs light in the ultraviolet-visible range. A developed HPLC method utilized a mobile phase of 0.5% CH3COOH:MeOH:H2O (15:15:70) and detected 3-nitrotyrosine at wavelengths of 215, 276, and 356 nm. nih.gov This approach offers a simple, rapid, and cost-effective analysis with a short run time of less than 15 minutes per sample. nih.gov

Electrochemical Detection (ECD): HPLC-ECD is a highly versatile and reliable method for measuring 3-nitrotyrosine and its analogs. springernature.comscisell.com This technique generates chromatograms based on the electrochemical properties of the compounds rather than their optical properties. springernature.com An assay for 3-nitrotyrosine using HPLC with tandem electrochemical and UV detection involves enzymatic hydrolysis of the protein, followed by a series of chemical modifications to produce an electrochemically active derivative, N-acetyl-3-aminotyrosine. pnas.org

Diode Array Detection (DAD): DAD provides the acquisition of the entire UV-visible spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. An HPLC-DAD method was developed and validated for quantifying 3-nitrotyrosine in various biological samples, demonstrating its applicability in both research and diagnostic settings. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Structural Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of 3-nitrotyrosine-containing peptides, providing both structural information and quantification. koreamed.orgnih.gov These methods are particularly valuable due to their high sensitivity and specificity. ipp.pt

LC-MS/MS has been successfully used for the simultaneous quantification of free 3-nitro-l-tyrosine, 3-chloro-l-tyrosine, and 3-bromo-l-tyrosine (B32463) in plasma. mdpi.com A developed method demonstrated low limits of detection (LOD) and quantification (LOQ), with LODs at 0.030 ng/mL for 3-nitro-l-tyrosine. mdpi.com The analysis of nitrated proteins and their tryptic peptides by HPLC-chip-MS/MS allows for site-specific quantification and determination of the nitration degree. nih.gov

The fragmentation patterns of nitrated peptides in MS/MS are crucial for their identification. A characteristic mass shift of +45 Da is observed for peptides containing a nitro group. researchgate.netacs.org In some cases, unique ion series are produced, including losses of one and two oxygen atoms from the nitro group. acs.org However, careful manual validation of MS/MS spectra is necessary to avoid false positive identifications of tyrosine nitration. nih.gov The synthesis of the corresponding nitrated peptide and comparison of its MS/MS spectrum with the experimental data is a reliable validation method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and tandem GC-MS (GC-MS/MS) are highly sensitive methods for the quantification of 3-nitrotyrosine, particularly for trace analysis. ipp.ptnih.gov A significant challenge with GC-based methods is the need for a derivatization step to make the polar 3-nitrotyrosine volatile. mdpi.comunit.no

Several derivatization strategies have been explored. For instance, a four-step derivatization with heptafluorobutyric anhydride/trimethylsilyldiazomethane achieved acceptable limits of detection (0.11 µg/L) and quantitation (0.13 µg/L) for 3-nitrotyrosine standards. unit.no However, the plasma matrix can negatively affect the reaction yield. unit.no Another method involves a single-step derivatization to the N-heptafluorobutyryl heptafluorobutyl ester for analysis by GC with electron capture detection (GC-ECD). researchgate.net

Isotope dilution GC-MS is considered a highly selective and sensitive technique. core.ac.uk It is important to note that background levels of nitrate (B79036) and nitrite (B80452) can potentially form 3-nitrotyrosine during acid hydrolysis, which is a common sample preparation step. core.ac.uk

Spectroscopic Characterization of 3-Nitrotyrosine and Its Conjugates

Spectroscopic techniques provide detailed structural information about 3-nitrotyrosine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including Boc-protected amino acids. acs.orgrsc.org While specific NMR data for Boc-Tyr(3-NO2)-OH is not extensively detailed in the provided search results, general principles of NMR applied to similar compounds can be inferred. For instance, 1H NMR spectra of Boc-L-tyrosine show characteristic shifts for the protons in the molecule. chemicalbook.com The introduction of a nitro group at the 3-position of the tyrosine ring would be expected to cause significant changes in the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detecting Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for the detection and characterization of radical species, such as the tyrosyl radical. rsc.org The incorporation of 3-nitrotyrosine into proteins has been used as a probe to study radical transfer mechanisms. nih.gov For example, in studies of ribonucleotide reductase, the formation of a 3-aminotyrosyl radical (NH2Y•), which can be formed from the reduction of a 3-nitrotyrosyl radical, was monitored by EPR spectroscopy. nih.govacs.org The EPR spectrum of the NH2Y• radical exhibits characteristic hyperfine couplings to the nitrogen and protons of the amino group, allowing for its specific detection. acs.org High-frequency EPR can distinguish the NH2Y• from other tyrosyl radicals within an enzyme. acs.org Direct EPR has also been used to suggest the formation of protein-tyrosyl radicals during the interaction of peroxynitrite with cells. capes.gov.br

Ultraviolet-Visible (UV/VIS) Spectroscopy for Spectrophotometric Analysis

Ultraviolet-Visible (UV/VIS) spectroscopy is a fundamental technique for the detection and quantification of 3-nitrotyrosine-containing compounds, including the protected derivative N-tert-Butoxycarbonyl-3-nitro-L-tyrosine (this compound). The analytical utility of this method stems from the distinct chromophoric properties of the 3-nitrophenol (B1666305) moiety, which exhibits a significant, pH-dependent shift in its maximum absorbance wavelength (λ_max).

At acidic to neutral pH (pH < 6.0), the phenolic hydroxyl group of the nitrotyrosine residue is protonated. In this state, the compound is pale yellow and displays a primary absorbance peak at approximately 360 nm. As the pH of the solution becomes alkaline (pH > 8.0), the phenolic proton dissociates, forming the intensely yellow-colored phenolate (B1203915) anion. This deprotonation event leads to a bathochromic (red) shift in the absorbance spectrum, with the λ_max moving to approximately 428-430 nm. The molar extinction coefficient (ε) of the phenolate form is notably high, typically around 4,400 M⁻¹cm⁻¹, making its detection highly sensitive.

The pKa of the phenolic hydroxyl group in 3-nitrotyrosine is approximately 7.2-7.5. This means that at physiological pH, both the protonated and deprotonated species coexist. The transition between these two forms results in an isosbestic point, typically observed near 385-390 nm, where the molar absorptivity remains constant regardless of pH.

The presence of the N-terminal Boc protecting group in this compound does not significantly alter the spectral characteristics of the nitrophenolic chromophore. Therefore, this derivative serves as an excellent and stable reference standard for calibrating assays and quantifying 3-nitrotyrosine in various experimental systems where the N-terminus is blocked or irrelevant to the spectral analysis.

Table 1: pH-Dependent Spectral Properties of the 3-Nitrotyrosine Chromophore
ConditionDominant SpeciesMaximum Absorbance (λ_max)Molar Extinction Coefficient (ε)Appearance
Acidic (e.g., pH 5.0)Protonated (Phenol)~360 nm~2,800 M⁻¹cm⁻¹Pale Yellow / Colorless
Alkaline (e.g., pH 9.0)Deprotonated (Phenolate)~430 nm~4,400 M⁻¹cm⁻¹Intense Yellow
Isosbestic PointMixture~388 nmConstant-

Kinetic Spectroscopy for Investigating Fast Nitration Reactions

Kinetic spectroscopy techniques are indispensable for elucidating the mechanisms and rates of rapid nitration reactions, which occur on microsecond to millisecond timescales. These methods monitor the formation of transient intermediates and final products in real-time. In this context, Boc-Tyr-OH is often used as a model substrate to study the formation of this compound.

Pulse radiolysis is a powerful technique for studying the kinetics of free-radical reactions. It utilizes a high-energy pulse of electrons to generate a burst of reactive species in an aqueous solution. To study tyrosine nitration, the system is typically composed of the target molecule (e.g., Boc-Tyr-OH) and a source of the nitrating agent, such as nitrite (NO₂⁻).

The reaction sequence initiated by the electron pulse is as follows:

Generation of Hydroxyl Radicals (•OH): Radiolysis of water produces primary radicals, including •OH.

Formation of Nitrogen Dioxide (•NO₂): The highly reactive •OH rapidly oxidizes nitrite to generate nitrogen dioxide (•NO₂), a key nitrating radical: •OH + NO₂⁻ → •NO₂ + OH⁻.

Reaction with Tyrosine: The newly formed •NO₂ reacts with the tyrosine derivative. This proceeds via a two-step mechanism:

Step A (Abstraction): •NO₂ abstracts the hydrogen atom from the phenolic hydroxyl group of Boc-Tyr-OH, forming a tyrosyl phenoxyl radical (Boc-Tyr-O•) and nitrous acid. This radical intermediate has a characteristic absorption spectrum with maxima around 405 nm.

Step B (Addition): A second •NO₂ molecule rapidly adds to the phenoxyl radical, primarily at the ortho position, to yield the stable product, this compound.

By monitoring the rise of the phenoxyl radical absorbance at ~405 nm or the final product's phenolate absorbance at ~430 nm (under alkaline conditions), the second-order rate constants for these reactions can be precisely determined. Studies using this method have established the high efficiency of the •NO₂-mediated nitration pathway.

Table 2: Representative Second-Order Rate Constants for Tyrosine Nitration Reactions Determined by Pulse Radiolysis
ReactantsProduct / IntermediateRate Constant (k) [M⁻¹s⁻¹]Monitored Species (λ_max)
•NO₂ + Tyrosine (phenolate form)Tyrosyl Phenoxyl Radical(1.3 ± 0.2) x 10⁸Tyrosyl Radical (~405 nm)
•NO₂ + Tyrosyl Phenoxyl Radical3-Nitrotyrosine~3 x 10⁹3-Nitrotyrosine (~430 nm)

Flash photolysis operates on a similar principle to pulse radiolysis but uses an intense, short pulse of light to initiate a photochemical reaction. This technique is used to generate nitrating agents, such as •NO₂ or peroxynitrite (ONOO⁻), from photolabile precursors. For example, laser flash photolysis of nitrate (NO₃⁻) can be used to generate •NO₂.

Once the reactive nitrating species is generated, its reaction with a substrate like Boc-Tyr-OH is monitored using time-resolved absorption spectroscopy. This allows for the direct observation and characterization of transient intermediates, most notably the tyrosyl phenoxyl radical. By capturing the full absorption spectra of these intermediates at various time points after the flash, their identity can be confirmed, and their kinetic profiles (formation and decay) can be mapped. Flash photolysis has been crucial in confirming the role of the tyrosyl radical as an obligate intermediate in several nitration pathways and in studying the reactivity of various nitrating species beyond •NO₂.

Advanced Mass Spectrometry Approaches for Protein Nitration Studies

Mass spectrometry (MS) is the definitive analytical tool for the unambiguous identification and localization of nitration sites within peptides and proteins. The incorporation of a nitro group (-NO₂) onto a tyrosine residue results in a precise mass increase of 45.0 Da (calculated as +NO₂ [45.98 Da] - H [1.01 Da]). This compound serves as an indispensable reference standard for developing and validating MS-based methods due to its known mass, structure, and fragmentation behavior.

Advanced MS workflows typically involve the enzymatic digestion of a protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several specialized techniques are employed:

Collision-Induced Dissociation (CID): In CID, precursor ions (peptides containing the nitration) are fragmented by collision with an inert gas. This typically breaks the peptide backbone, producing a series of b- and y-type fragment ions. The mass shift of 45.0 Da on a specific fragment ion allows for the precise localization of the 3-nitrotyrosine residue within the peptide sequence.

Neutral Loss Scanning: A characteristic feature of nitrated peptides during CID is the facile loss of the nitro group. This can manifest as a neutral loss of 46 Da (NO₂) or 30 Da (NO). A precursor ion scan that specifically screens for ions that exhibit these neutral losses is a powerful method for selectively identifying potentially nitrated peptides in a complex mixture, even at low abundance.

Electron Transfer Dissociation (ETD): ETD is a "softer" fragmentation technique that cleaves the peptide backbone while often preserving labile post-translational modifications like nitration. This can be advantageous as it minimizes the neutral loss of the nitro group, providing clearer fragmentation data for localization compared to CID.

The use of a standard like this compound, or a synthetic peptide containing it, is critical for establishing chromatographic retention times and confirming the signature fragmentation patterns (e.g., specific neutral losses and fragment ions) that are used as a diagnostic fingerprint for identifying 3-nitrotyrosine in complex biological samples.

Table 3: Key Mass Spectrometric Signatures for 3-Nitrotyrosine Identification
MS FeatureDescriptionMass Value (Da)Application
Precursor Mass ShiftMass increase on a tyrosine residue upon nitration.+45.0Initial identification of nitrated peptides.
Diagnostic Neutral Loss (CID)Loss of nitrogen dioxide from the precursor ion.-46.0Screening for nitrated peptides (Neutral Loss Scan).
Diagnostic Neutral Loss (CID)Loss of nitric oxide from the precursor ion.-30.0Screening for nitrated peptides (Neutral Loss Scan).
Fragment Ion Mass ShiftMass increase on a b- or y-ion containing the modified residue.+45.0Localization of the nitration site.

Structural and Chemical Consequences of 3 Nitrotyrosine Residues in Peptides

Alterations in Physicochemical Properties of Tyrosine Residues upon Nitration

The nitration of tyrosine, a post-translational modification that can occur under conditions of oxidative or nitrosative stress, fundamentally alters the electronic and chemical nature of the amino acid's side chain. portlandpress.com This modification involves the addition of a nitro (-NO2) group to the 3-position of the aromatic ring, adjacent to the hydroxyl group. bmbreports.org The strong electron-withdrawing nature of the nitro group is central to the subsequent changes in the residue's properties, impacting protein structure and function. portlandpress.com

Impact on Phenolic pKa Values and Ionization States

One of the most significant consequences of tyrosine nitration is a dramatic shift in the acidity of the phenolic hydroxyl group. The pKa of the hydroxyl group in a standard tyrosine residue is approximately 10.1. bmbreports.org The electron-withdrawing nitro group in 3-nitrotyrosine (B3424624) stabilizes the corresponding phenolate (B1203915) anion, thereby facilitating deprotonation and lowering the pKa to a value of approximately 7.1-7.2. bmbreports.orgnih.govacs.org

This substantial decrease in pKa means that at a physiological pH of ~7.4, a significant population of 3-nitrotyrosine residues will exist in the deprotonated, anionic phenolate form, whereas standard tyrosine residues remain overwhelmingly protonated and neutral. This change in ionization state can alter local electrostatic interactions and hydrogen bonding networks within a peptide or protein. proteopedia.org

Table 1: Comparison of Phenolic pKa Values for Tyrosine and 3-Nitrotyrosine This interactive table summarizes the typical pKa values for the phenolic hydroxyl group.

Amino Acid Residue Typical Phenolic pKa Predominant State at Physiological pH (~7.4)
Tyrosine ~10.1 bmbreports.org Protonated (Neutral)

Furthermore, research on specific proteins demonstrates that the local microenvironment can further modulate the pKa of an incorporated 3-nitrotyrosine residue. Studies on E. coli ribonucleotide reductase, where 3-nitrotyrosine was site-specifically incorporated to probe redox-active tyrosines, revealed that the pKa of the nitrotyrosine residue varied depending on its location within the protein and its interaction with substrates and other protein subunits. nih.govacs.org For instance, the pKa of 3-nitrotyrosine at positions 730 and 731 was perturbed to between 7.8 and 8.3, while the pKa at position 122 was shifted to greater than 9.6. nih.govacs.org

Table 2: Environmental Perturbation of 3-Nitrotyrosine (NO2Y) pKa in Ribonucleotide Reductase This interactive table presents research findings on how the protein environment affects the pKa of 3-nitrotyrosine at different sites.

Mutant Protein Complex pKa of NO2Y Reference
[NO2Y731]-α2 + Effector 7.8 - 8.0 nih.gov
[NO2Y730]-α2 + Effector 7.8 - 8.0 nih.gov
[NO2Y730]-α2 + Substrate/Effector/β2 8.2 - 8.3 nih.gov
[NO2Y356]-β2 + α2/Substrate/Effector 7.5 nih.gov

Modifications to Redox Potential and Electron Transfer Characteristics

The phenolic side chain of tyrosine can undergo one-electron oxidation to form a relatively stable tyrosyl radical, a process crucial for the catalytic activity of several enzymes involved in electron transfer pathways. portlandpress.com The standard reduction potential for this process at physiological pH is approximately 0.90–1.00 V. portlandpress.com

The introduction of the electron-withdrawing nitro group makes the phenolic group of 3-nitrotyrosine more difficult to oxidize. researchgate.net The nitration of tyrosine increases the one-electron reduction potential by 200–300 mV. portlandpress.com This increased potential means that a stronger oxidant is required to generate the corresponding nitrotyrosyl radical. Consequently, if a catalytically essential tyrosine residue that normally forms a radical is nitrated, the enzyme's activity may be lost if the endogenous oxidizing partners are no longer sufficient to oxidize the modified residue. portlandpress.com This can severely disrupt intramolecular electron transfer processes within proteins. portlandpress.com

Conformational Analysis of 3-Nitrotyrosine-Containing Peptides and Their Analogs

In contrast, studies on other proteins have revealed that nitration can induce substantial conformational alterations. In the signaling hub protein 14-3-3, site-specific nitration at Tyrosine 130, which lies within the primary binding groove, altered the conformation of key residues essential for client protein binding. biorxiv.org Interestingly, nitration at a different site, Tyrosine 213, resulted in unusual flexibility of the C-terminal helix, leading to domain swapping between protein molecules. biorxiv.org These findings demonstrate that while the addition of the nitro group may be structurally subtle in some cases, in others it can trigger significant and functionally important conformational changes.

Influence on Peptide Reactivity and Interaction with Other Chemical Entities in Model Systems

The altered physicochemical properties of 3-nitrotyrosine directly influence its reactivity and interactions compared to its unmodified counterpart. A critical consequence is the potential for interference with other post-translational modifications. The nitration of a tyrosine residue can directly prevent its phosphorylation, a key signaling mechanism, thereby disrupting phosphotyrosine-mediated cellular pathways. royalsocietypublishing.org

The nitro group itself introduces new chemical reactivity to the residue. In model systems, the nitro group of 3-nitrotyrosine can be reduced to form 3-aminotyrosine. researchgate.net This reduction has been observed chemically using reagents like sodium dithionite (B78146) and can also occur enzymatically in expression systems like E. coli. nih.govcore.ac.uk This conversion from a nitro to an amino group represents a significant chemical transformation that further alters the residue's properties.

Furthermore, the presence of the nitro group affects the residue's interactions. The steric bulk of the nitro moiety can physically block the binding of substrates or interaction partners, as suggested in the case of nitrated manganese superoxide (B77818) dismutase. proteopedia.org The altered pKa and potential for the hydroxyl group to be deprotonated at physiological pH also modifies the hydrogen-bonding capabilities of the side chain, which can disrupt critical networks that support protein structure and catalysis. proteopedia.org Under the conditions of certain analytical techniques, such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the 3-nitrotyrosine residue exhibits unique reactivity, undergoing photochemical decomposition through the loss of oxygen atoms from the nitro group. core.ac.uk

Q & A

Q. What are the recommended safety protocols for handling Boc-Tyr(3-NO2)-OH in laboratory settings?

this compound poses hazards including acute toxicity (oral), skin/eye irritation, and inhalation risks. Researchers must:

  • Use personal protective equipment (PPE): gloves, lab coat, goggles, and respiratory protection in poorly ventilated areas .
  • Work in a fume hood to avoid inhaling dust or vapors.
  • Store in a cool, dry place away from ignition sources to prevent decomposition .
  • Follow first-aid measures: rinse skin/eyes with water, seek medical attention for ingestion or inhalation .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

Synthesis typically involves:

  • Protection of the amino group : Introduction of the Boc (tert-butoxycarbonyl) group to the tyrosine backbone.
  • Nitration : Selective nitration at the 3-position of the aromatic ring using nitric acid or nitrating agents under controlled conditions.
  • Purification : Column chromatography or recrystallization to isolate the product. Key challenges include avoiding over-nitration and ensuring regioselectivity. Characterization via NMR and HPLC confirms structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify the Boc group, nitro substitution, and tyrosine backbone.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected C17H22N2O7C_{17}H_{22}N_2O_7).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for peptide synthesis) .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the reactivity of this compound in peptide synthesis?

The electron-withdrawing nitro group reduces the phenolic hydroxyl's nucleophilicity, which can affect coupling efficiency. Strategies include:

  • Using activating agents like HATU or DCC to enhance amide bond formation.
  • Monitoring reaction progress via LC-MS to detect incomplete couplings.
  • Post-synthetic reduction of the nitro group to an amine for further functionalization (e.g., bioconjugation) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological solutions:

  • Compare experimental data with computational predictions (DFT calculations for NMR shifts).
  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Re-purify the compound and reacquire spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3) .

Q. What experimental design considerations are critical when incorporating this compound into kinase or phosphatase inhibition studies?

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., Fmoc-Tyr(3-NO2)-OH) to evaluate the Boc group's steric effects .
  • Biochemical Assays : Use fluorescence-based assays (e.g., ATPase activity) with nitrotyrosine-containing peptides to track phosphorylation.
  • Control Experiments : Include non-nitrated tyrosine derivatives to isolate the nitro group's contribution to inhibitory activity .

Q. How can solubility issues of this compound in aqueous buffers be mitigated for in vitro studies?

  • Co-solvents : Use DMSO (≤10%) or Tween-80 to enhance solubility, ensuring compatibility with biological systems.
  • pH Adjustment : Dissolve in slightly basic buffers (pH 8-9) where the phenolic hydroxyl is deprotonated.
  • Sonication : Apply brief sonication to disperse aggregates without degrading the compound .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the Boc group.
  • Desiccants : Include silica gel packs to minimize moisture uptake.
  • Periodic QC Checks : Re-analyze purity via HPLC every 6 months to detect decomposition (e.g., nitro group reduction) .

Methodological Tables

Q. Table 1: Comparison of Nitrotyrosine Derivatives in Peptide Synthesis

DerivativeProtecting GroupSolubility (DMSO)Key ApplicationsReference
This compoundBoc50 mg/mLKinase inhibition assays
Fmoc-Tyr(3-NO2)-OHFmoc30 mg/mLSolid-phase synthesis
Boc-HomoArg(NO2)-OHBoc20 mg/mLEnzyme substrate studies

Q. Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation ActionPPE/Equipment Required
Skin ContactImmediate washing with soap/waterNitrile gloves, lab coat
InhalationUse fume hood, NIOSH-approved respiratorRespirator, ventilation
Decomposition ProductsAvoid high temperatures, monitor storageFire-resistant cabinet

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